6-Fluorosulfonyloxyquinoxaline
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Overview
Description
6-Fluorosulfonyloxyquinoxaline is a chemical compound that belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorosulfonyloxyquinoxaline typically involves the introduction of a fluorosulfonyloxy group into the quinoxaline core. One common method is the reaction of quinoxaline derivatives with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorosulfonyloxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a quinoxaline derivative with an amino group replacing the fluorosulfonyloxy group .
Scientific Research Applications
6-Fluorosulfonyloxyquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxyquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
6-Fluoroquinoxaline: Similar in structure but lacks the sulfonyloxy group, which may result in different reactivity and applications.
6-Methoxyquinoxaline: Contains a methoxy group instead of a fluorosulfonyloxy group, leading to variations in chemical behavior and biological activity.
Uniqueness: 6-Fluorosulfonyloxyquinoxaline is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming strong hydrogen bonds. These characteristics make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-fluorosulfonyloxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3S/c9-15(12,13)14-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBRCSUAPMWVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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